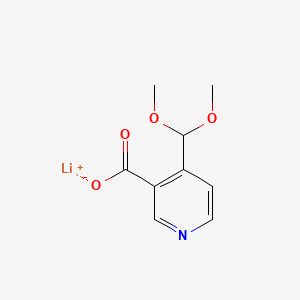
Lithium(1+)4-(dimethoxymethyl)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 4-(dimethoxymethyl)pyridine-3-carboxylate is an organolithium compound with the molecular formula C9H10LiNO4 and a molecular weight of 203.1210 . This compound is part of a broader class of organolithium reagents, which are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of lithium(1+) 4-(dimethoxymethyl)pyridine-3-carboxylate typically involves the reaction of 4-(dimethoxymethyl)pyridine-3-carboxylic acid with a lithium reagent. One common method is the direct alkylation of the carboxylic acid with lithium alkyls, followed by transesterification with a suitable triol . This method is particularly useful for substrates sensitive to protodeboronation .
Industrial Production Methods
Industrial production of lithium(1+) 4-(dimethoxymethyl)pyridine-3-carboxylate often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
化学反应分析
Types of Reactions
Lithium(1+) 4-(dimethoxymethyl)pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl groups, forming new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another nucleophile.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution Reactions: Halides and other electrophiles are commonly used, with the reaction conditions varying depending on the substrate.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted pyridines, depending on the specific reaction and conditions employed .
科学研究应用
Lithium(1+) 4-(dimethoxymethyl)pyridine-3-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of lithium(1+) 4-(dimethoxymethyl)pyridine-3-carboxylate involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic addition is facilitated by the lithium atom, which stabilizes the negative charge on the carbon atom . The compound can also participate in substitution reactions, where the lithium atom is replaced by another nucleophile .
相似化合物的比较
Similar Compounds
- Lithium 4-(methoxymethyl)pyridine-3-carboxylate
- Lithium 4-(ethoxymethyl)pyridine-3-carboxylate
- Lithium 4-(dimethylaminomethyl)pyridine-3-carboxylate
Uniqueness
Lithium(1+) 4-(dimethoxymethyl)pyridine-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and stability compared to similar compounds. The presence of the dimethoxymethyl group enhances its solubility and reactivity in organic solvents, making it particularly useful in various synthetic applications .
属性
分子式 |
C9H10LiNO4 |
|---|---|
分子量 |
203.1 g/mol |
IUPAC 名称 |
lithium;4-(dimethoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO4.Li/c1-13-9(14-2)6-3-4-10-5-7(6)8(11)12;/h3-5,9H,1-2H3,(H,11,12);/q;+1/p-1 |
InChI 键 |
GABZOHCBDSDZLE-UHFFFAOYSA-M |
规范 SMILES |
[Li+].COC(C1=C(C=NC=C1)C(=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


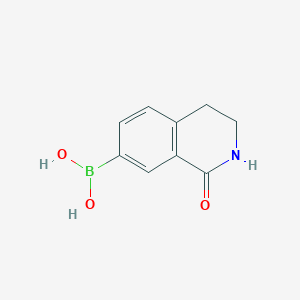
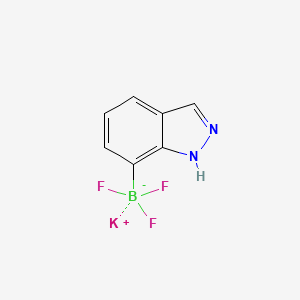
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride](/img/structure/B13468457.png)
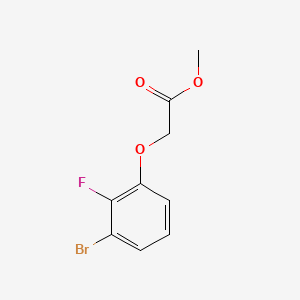
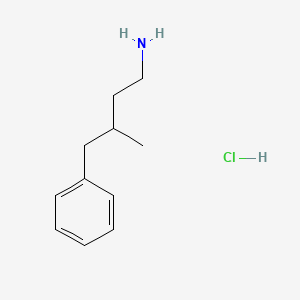
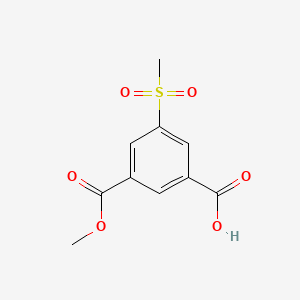
![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13468502.png)
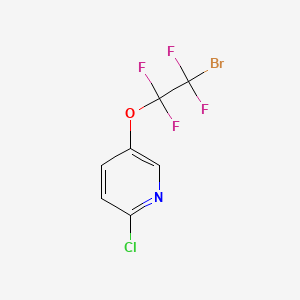
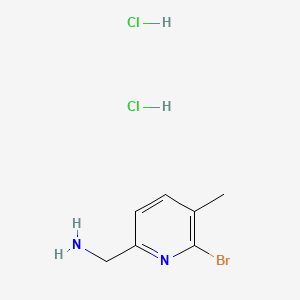
![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)
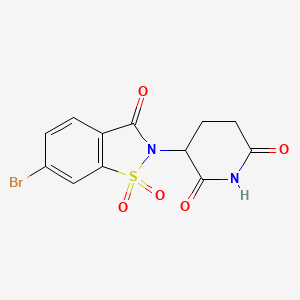
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)
![[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
